Ethyl 3-amino-3-(pyridin-2-yl)acrylate
Description
Significance of Ethyl 3-amino-3-(pyridin-2-yl)acrylate within Nitrogen-Containing Heterocyclic Frameworks and Acrylate (B77674) Scaffolds in Modern Organic Synthesis and Medicinal Chemistry Research
This compound is a chemical entity that strategically combines the key features of both a pyridine (B92270) derivative and an acrylate scaffold. Its structure consists of an ethyl acrylate moiety attached to a pyridine ring at the 2-position, with an amino group at the β-position of the acrylate. This hybrid structure makes it a compound of significant interest in both synthetic and medicinal chemistry.
The presence of the nitrogen-containing pyridine ring classifies it as a heterocyclic compound, a group of molecules that form the basis for a majority of small-molecule drugs approved by the U.S. FDA. openmedicinalchemistryjournal.com The pyridine nucleus itself is a core component of drugs with diverse therapeutic uses, from anticancer agents to antiviral medications. nih.gov
Simultaneously, the acrylate portion of the molecule is recognized as a prized element in modern medicinal chemistry. nih.govacs.org Molecules built on the acrylate scaffold have a broad affinity for numerous biological targets and are associated with a wide range of activities, including anticancer, anti-inflammatory, and antioxidant effects. nih.govacs.org Specifically, compounds containing acrylate groups have been shown to play a role in disrupting tubulin polymerization and inducing apoptosis, which are key mechanisms in cancer therapy. nih.govresearchgate.net
The combination of these two powerful pharmacophores in a single molecule suggests that this compound holds potential as a versatile building block for the synthesis of more complex, biologically active compounds. The amino group and the ester functional group provide reactive sites for further chemical modifications, allowing for the exploration of a broad chemical space in drug discovery programs. sigmaaldrich.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 70076-37-8 |
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | ethyl (Z)-3-amino-3-(pyridin-2-yl)acrylate |
| Physical Form | Powder or crystals |
| Color | White to yellow, Beige |
| Data sourced from Sigma-Aldrich and AChemBlock. sigmaaldrich.comachemblock.com |
Overview of Current Academic Research Trajectories for Related Chemical Scaffolds
The academic and industrial interest in molecules containing pyridine and acrylate motifs is reflected in the active and evolving research trajectories for these chemical classes.
Innovations in Synthesis: A significant area of research focuses on developing novel, efficient, and stereoselective methods for the synthesis of α,β-unsaturated esters. nih.gov Modern synthetic strategies include iron-catalyzed cross-coupling reactions, palladium-catalyzed oxidative cross-coupling, and ruthenium-catalyzed C-H bond activation to create these structures with high control over their geometry. organic-chemistry.org Similarly, the synthesis of nitrogen-containing heterocycles is a dynamic field, with researchers developing new methods such as copper-catalyzed ring transformations and metal-free C-H functionalization to build and modify these important rings. frontiersin.org These advancements aim to make the synthesis of complex molecules like this compound more efficient and environmentally benign. frontiersin.orgnih.gov
Medicinal Chemistry and Drug Discovery: In medicinal chemistry, research is heavily focused on leveraging the biological activities of these scaffolds. Acrylate-based derivatives are being actively designed, synthesized, and screened for their antiproliferative activities against various cancer cell lines. nih.govacs.orgresearchgate.net Studies have shown that certain acrylate derivatives can induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for new chemotherapeutic agents. acs.orgresearchgate.net Pyridine derivatives continue to be a major focus for the development of new drugs targeting a wide spectrum of diseases, including cancer, microbial infections, and inflammatory conditions. globalresearchonline.nettandfonline.com The research trajectory often involves the synthesis of libraries of related compounds to establish structure-activity relationships and optimize therapeutic potential.
The convergence of these research streams highlights the potential pathways for the future investigation of this compound. Its structure is well-positioned for exploration within anticancer drug discovery programs and as a versatile intermediate for the synthesis of novel heterocyclic compounds, leveraging the latest advancements in synthetic organic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
ethyl (Z)-3-amino-3-pyridin-2-ylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)7-8(11)9-5-3-4-6-12-9/h3-7H,2,11H2,1H3/b8-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJBOEYBEJCPES-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C1=CC=CC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/C1=CC=CC=N1)\N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 3 Amino 3 Pyridin 2 Yl Acrylate and Its Analogs
Catalytic Hydroamination Approaches
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for constructing C-N bonds. researchgate.net For electron-deficient alkynes like ethyl propiolate, this addition can be facilitated by acid catalysis to produce key enamine intermediates. researchgate.netnih.gov
Trifluoromethanesulfonic Acid (TFMSA) Catalysis: Mechanistic Insights and Optimization
Trifluoromethanesulfonic acid (CF₃SO₃H), a strong Brønsted acid, has been effectively employed as a catalyst in hydroamination reactions. researchgate.netbenthamdirect.com While extensively documented for the aza-Michael addition to alkenes, its principles are directly applicable to the hydroamination of alkynes. researchgate.netbenthamdirect.com
The synthesis of Ethyl 3-amino-3-(pyridin-2-yl)acrylate via TFMSA catalysis proceeds through a standard acid-catalyzed hydroamination mechanism. The process is initiated by the protonation of the most basic site on the ethyl propiolate substrate.
Protonation: The strong acid, TFMSA, protonates the terminal carbon of the alkyne. This regioselective protonation follows Markovnikov's principles, leading to the formation of a more stable vinyl cation intermediate where the positive charge resides on the carbon atom adjacent to the electron-withdrawing ethyl ester group. youtube.com
Nucleophilic Attack: The exocyclic amino group of 2-aminopyridine (B139424), acting as a nucleophile, attacks the electrophilic carbon of the vinyl cation. This step forms the crucial C-N bond.
Tautomerization/Deprotonation: A final deprotonation step, typically involving the conjugate base of the catalyst or another base present in the medium, neutralizes the resulting intermediate to yield the stable enamine product, this compound. In some hydroaminations, an imine intermediate is formed first, which then tautomerizes to the more stable enamine. frontiersin.org
This sequence ensures the formation of the desired Markovnikov addition product.
The efficiency of the hydroamination reaction is highly dependent on the reaction conditions. Studies on the analogous reaction between 2-aminopyridine and ethyl acrylate (B77674) to form the anti-Markovnikov product, ethyl 3-(pyridin-2-ylamino)propanoate, provide valuable insights into optimizing the synthesis of the title compound. google.com Research has demonstrated that a catalyst loading of 5 to 10 mol% of TFMSA is effective. google.com Anhydrous ethanol (B145695) is a commonly used solvent, and the reaction is typically conducted at elevated temperatures, in the range of 120-160 °C, over 16-20 hours. google.com
Table 1: Reaction Parameters for TFMSA-Catalyzed Addition of 2-Aminopyridine to Acrylate Systems Data extrapolated from studies on ethyl acrylate for the synthesis of the isomeric product.
| Parameter | Value/Condition | Source |
| Catalyst | Trifluoromethanesulfonic Acid (TFMSA) | google.com |
| Catalyst Loading | 5 - 10 mol% | google.com |
| Substrates | 2-Aminopyridine, Ethyl Propiolate (inferred) | google.com |
| Solvent | Anhydrous Ethanol | google.com |
| Temperature | 120 - 160 °C | google.com |
| Reaction Time | 16 - 20 hours | google.com |
These parameters serve as a foundational starting point for the optimization of the synthesis of this compound from ethyl propiolate.
While the acid-catalyzed addition of amines to terminal alkynes like ethyl propiolate typically yields the Markovnikov product (the title compound), achieving anti-Markovnikov regioselectivity is a significant synthetic challenge that often requires alternative strategies. nih.govnih.gov The synthesis of the structural isomer, ethyl 3-(pyridin-2-ylamino)propanoate, is a prime example of a formal anti-Markovnikov hydroamination. This is achieved not by using an alkyne, but by reacting 2-aminopyridine with an alkene, ethyl acrylate, in a conjugate addition reaction. researchgate.netbenthamdirect.com
Research shows that using TFMSA (5 mol%) as a catalyst for the reaction of 2-aminopyridines with ethyl acrylate leads to the anti-Markovnikov product in high yields (up to 96%) within 12 hours. researchgate.netbenthamdirect.com This highlights that the choice of the unsaturated ester (alkyne vs. alkene) is the critical determinant of regioselectivity, allowing for the selective synthesis of either the Markovnikov or anti-Markovnikov isomer.
Glacial Acetic Acid Catalysis for Addition Reactions
For the synthesis of the anti-Markovnikov isomer, ethyl 3-(pyridin-2-ylamino)propanoate, glacial acetic acid presents a milder and effective catalytic alternative to TFMSA. google.compatsnap.com In this method, 2-aminopyridine undergoes an addition reaction with ethyl acrylate in the presence of catalytic acetic acid. google.com The process is operationally simple and safe, providing high yields suitable for industrial production. google.compatsnap.com
Table 2: Reaction Parameters for Glacial Acetic Acid-Catalyzed Addition of 2-Aminopyridine to Ethyl Acrylate
| Parameter | Value/Condition | Source |
| Catalyst | Glacial Acetic Acid | google.compatsnap.com |
| Molar Ratio (Amine:Acrylate) | 1:1 to 1:5 | google.com |
| Temperature | 80 - 85 °C | google.compatsnap.com |
| Reaction Time | ~12 hours | google.com |
| Yield | 80 - 81% | google.com |
This method demonstrates that weaker Brønsted acids can also effectively catalyze these addition reactions, offering a broader range of conditions for synthesizing related amino acid esters.
Metal-Catalyzed Cross-Coupling Strategies
Beyond hydroamination, modern transition-metal-catalyzed cross-coupling reactions offer powerful, alternative pathways for the synthesis of enamines and their analogs. rsc.orgrsc.org These methods provide access to a wide array of substituted compounds that may be difficult to obtain through direct addition reactions. nih.govbohrium.com
Strategies relevant to the synthesis of enamine structures include variations of well-established reactions like the Buchwald-Hartwig amination. For instance, the palladium- or copper-catalyzed coupling of a vinyl halide with an amine can directly form the enamine C-N bond.
Furthermore, the coupling of alkynes with imines, catalyzed by metals such as rhodium or cobalt, can produce allylic amines, which are structurally related to the target compound. nih.gov Another approach involves the dimerization or cross-coupling of alkynes to form conjugated enynes, which serve as versatile intermediates for further functionalization. rsc.orgnih.gov These reactions often exhibit high levels of regio- and stereoselectivity, governed by the choice of metal catalyst and ligands. nih.govbohrium.com While not a direct synthesis of this compound, these cross-coupling techniques represent a state-of-the-art approach for creating a diverse library of analogous compounds.
Palladium-Catalyzed Heck Coupling and Related Condensation Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds. The Heck coupling, specifically, facilitates the reaction between an unsaturated halide (or triflate) and an alkene. While direct synthesis of this compound via a Heck reaction is not prominently detailed, the synthesis of its analogs, such as Ethyl 3-(2-aminopyridin-3-yl)acrylate, utilizes this methodology. This analog is prepared by coupling 2-aminopyridine-3-carbaldehyde with ethyl acrylate using a palladium catalyst like palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0). The reaction is typically conducted in solvents such as DMF or THF at elevated temperatures (80–100°C).
Condensation reactions provide an alternative and more direct route. libretexts.org These reactions involve the combination of two molecules to form a single, larger molecule, with the concurrent loss of a small molecule like water. libretexts.org For the synthesis of β-enamino esters, this typically involves the reaction of a β-keto ester with an amine. acgpubs.orgorganic-chemistry.org In the context of this compound, the synthesis could conceptually proceed via the condensation of ethyl 3-oxo-3-(pyridin-2-yl)propanoate with an ammonia (B1221849) source. The versatility of enaminones stems from their susceptibility to both electrophilic and nucleophilic attacks, making them valuable synthetic intermediates. acgpubs.org
Application of Suzuki-Miyaura Cross-Coupling with Brominated Pyridine (B92270) Intermediates
The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, is one of the most valuable processes for C-C bond formation in modern synthesis. nih.gov This reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.gov
For the synthesis of pyridyl-substituted acrylates, this methodology is particularly effective when using brominated pyridine intermediates. For instance, analogs like Ethyl 3-(2-amino-5-bromo-3-pyridyl)acrylate can be synthesized using this approach. The general strategy involves the reaction of a brominated pyridine derivative with a suitable boronic acid or ester in the presence of a palladium catalyst and a base. The reaction exhibits broad substrate scope and excellent functional group tolerance, accommodating various substituted pyridyl groups. nih.gov The synthesis of highly functionalized 3-aryl/heteroaryl-pyridines has been achieved in high yields using 2-ethoxy-3-pyridylboronic acid with various aryl halides under Suzuki-Miyaura conditions. researchgate.net The possible coordination of the pyridine moiety to the palladium catalyst does not typically hinder the catalytic process, and excellent reaction yields can still be achieved. nih.gov This method provides a powerful disconnection for accessing complex pyridine-containing molecules. acs.org
Exploring Rhodium and Copper Catalysis in C-H Activation for Site-Specific Functionalization
Transition metal-catalyzed C-H bond functionalization has emerged as a highly efficient strategy for constructing complex organic frameworks, bypassing the need for pre-functionalized starting materials. beilstein-journals.orgillinois.edu Pyridine C-H functionalization is of particular interest due to the prevalence of the pyridine scaffold in pharmaceuticals and natural products. beilstein-journals.orgnih.gov
Rhodium Catalysis: Rhodium catalysts have been successfully employed for the C-H activation of pyridine derivatives. For example, Rh(III)-catalyzed alkenyl C-H activation has been used to couple oxadiazoles (B1248032) with alkynes, providing access to 2-acylamino and 2-amino pyridines, which are key heterocyclic scaffolds. nih.gov Another approach involves the rhodium-catalyzed reaction of α,β-unsaturated ketoximes with terminal alkynes to produce highly substituted pyridines. nih.gov This method proceeds via C-H alkenylation followed by an in-situ electrocyclization and dehydration sequence. nih.gov
Copper Catalysis: Copper is an inexpensive and low-toxicity metal that is widely used as a catalyst in C-H functionalization. rsc.org Copper-catalyzed methods provide new synthetic pathways to complex organic compounds. rsc.org An efficient copper-catalyzed approach has been developed for the synthesis of multisubstituted imidazo[1,2-a]pyridines from N-(2-pyridinyl)enaminones via direct C-H amination. rsc.orgelsevierpure.com Recent advances have also demonstrated the meta-selective C-H arylation of pyridines using copper catalysis with bench-stable dearomatized intermediates. researchgate.net Furthermore, newly discovered copper-dependent halogenase enzymes can catalyze the halogenation of unactivated C(sp3)-H bonds, highlighting the expanding capabilities of copper in selective functionalization. nih.gov These C-H activation strategies offer atom-economical and modular routes to functionalized pyridines, which are precursors to compounds like this compound.
Novel and Emerging Synthetic Routes
The demand for more efficient, economical, and environmentally friendly synthetic methods has driven the development of novel strategies for preparing β-amino acid derivatives. illinois.edu These emerging routes often focus on minimizing steps and waste while maximizing molecular complexity.
Development of One-Pot Multicomponent Reactions for β-Amino Acids and Derivatives
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple starting materials react in a single reaction vessel to form a complex product, avoiding the need for isolation of intermediates. researchgate.net This approach aligns with the principles of green chemistry by reducing solvent waste, time, and energy consumption.
The synthesis of β-enamino esters and β-amino acid derivatives is well-suited to MCRs. acgpubs.org For example, the Blaise reaction, which traditionally involves the reaction of nitriles with organozinc reagents derived from α-halo esters, can be adapted into a one-pot procedure. organic-chemistry.org An improved Blaise reaction using aryl nitriles and potassium ethyl malonate in the presence of zinc chloride provides β-amino acrylates in good yields. organic-chemistry.org Another efficient strategy involves a four-component sequential reaction to provide enaminones under mild, catalyst-free conditions in one pot. A metal-free, one-pot synthesis of β-ketoenamines has also been developed using a BF₃·OEt₂-catalyzed cyclization of 1-iodoalkyne and α-keto acid, followed by an amine-mediated ring-opening. organic-chemistry.org These MCRs offer a powerful and practical avenue for the rapid assembly of a diverse range of β-amino acid derivatives from simple and readily available precursors. nih.gov
Synthetic Efficiency and Industrial Scalability Considerations
Moving a synthetic protocol from a laboratory setting to an industrial scale requires careful consideration of factors such as yield, purity, cost, safety, and environmental impact. Process optimization is key to ensuring a viable and efficient manufacturing process.
Process Optimization Strategies for Enhanced Yield and Purity Profiles
Optimizing the synthesis of β-enamino esters like this compound involves a systematic investigation of reaction parameters to maximize product yield and purity while minimizing costs and reaction times. google.com
Catalyst and Solvent Selection: The choice of catalyst is critical. Numerous catalysts have been explored for the synthesis of β-enaminones, including gold(III), cobalt(II) chloride, ceric ammonium (B1175870) nitrate, and scandium(III) triflate, often providing high yields under mild or solvent-free conditions. acgpubs.org For instance, a core-shell nanostructure catalyst (Co-NQ@Am-SiO₂@Fe₃O₄) has been shown to be highly effective and recyclable for the enamination of β-carbonyl compounds. rsc.org The use of inexpensive and environmentally benign catalysts like acetic acid has also been reported to give good yields. organic-chemistry.org Solvents can also play a crucial role, with some reactions proceeding efficiently in water or under solvent-free conditions, which is highly desirable for industrial applications. acgpubs.orgresearchgate.net
Reaction Conditions: Temperature, reaction time, and stoichiometry are key parameters that must be controlled to optimize yield. patsnap.com For example, a patented method for preparing a related compound, ethyl 3-(pyridin-2-ylamino)propanoate, involves reacting 2-aminopyridine with ethyl acrylate at 80-120°C, with final product yields reaching 50-76%. google.com Another method uses trifluoromethanesulfonic acid as a catalyst at 120-160°C for 16-20 hours. google.com The use of ultrasound has also been shown to promote the reaction between β-keto esters and amines, leading to good yields. organic-chemistry.org
Purification and Scalability: On an industrial scale, purification methods must be efficient and scalable. Recrystallization and column chromatography are common laboratory techniques, but for large-scale production, methods that minimize solvent use and waste are preferred. google.compatsnap.com The development of catalytic systems that are easily recoverable and reusable is a significant advantage for industrial processes, as it reduces costs and environmental impact. acgpubs.orggoogle.com For example, a silica (B1680970) gel-supported Brønsted acid catalyst used in the synthesis of ethyl 3-(2-pyridineamino)propionate could be recycled multiple times without significant loss of activity. google.com
The table below summarizes various catalytic systems used in the synthesis of β-enamino esters, highlighting the yields achieved.
| Catalyst | Substrates | Conditions | Yield (%) | Reference |
| Ceric Ammonium Nitrate | 1,3-Dicarbonyls + Amines | - | 70-93 | acgpubs.org |
| Gold(III) Catalyst | 1,3-Dicarbonyls + Amines/Ammonia | - | 61-98 | acgpubs.org |
| Cobalt(II) Chloride | 1,3-Dicarbonyls + Amines | Room Temp, Solvent-Free | 75-95 | acgpubs.org |
| Scandium(III) Triflate | β-Keto Esters + Amines | Solvent-Free | 70-95 | acgpubs.org |
| Co-NQ@Am-SiO₂@Fe₃O₄ | β-Ketoester + Amine | Room Temp, Solvent-Free | 96 | rsc.org |
| Perchloric Acid on Silica Gel | 2-Aminopyridine + Ethyl Acrylate | 80-120°C | 50-76 | google.com |
Comparative Analysis of Methodologies Pertaining to Reaction Kinetics, Temperature Regimes, and Catalytic Systems
The synthesis of this compound analogs, particularly ethyl 3-(pyridin-2-ylamino)propanoate, has been achieved through various methods. A comparative look at these methodologies reveals significant differences in reaction conditions and outcomes. Two prominent methods involve the use of trifluoromethanesulfonic acid and acetic acid as catalysts.
Catalytic Systems and Their Impact on Reaction Parameters
The choice of catalyst is a critical factor that dictates the temperature and duration of the reaction.
Trifluoromethanesulfonic Acid Catalyzed Synthesis:
One established method for synthesizing ethyl 3-(pyridin-2-ylamino)propanoate involves the use of 2-aminopyridine and ethyl acrylate with trifluoromethanesulfonic acid as the catalyst in anhydrous ethanol. chemicalbook.compatsnap.comgoogle.com This approach is characterized by a high-temperature regime, typically between 120°C and 160°C, with reaction times ranging from 16 to 20 hours under a nitrogen atmosphere. chemicalbook.compatsnap.comgoogle.com While effective, this method requires more extreme conditions compared to others.
Acetic Acid Catalyzed Synthesis:
In contrast, a more recent and industrially adaptable method utilizes glacial acetic acid as the catalyst for the reaction between 2-aminopyridine and ethyl acrylate. google.compatsnap.com This synthesis proceeds at a significantly lower temperature of 80°C (with an external temperature of 85°C) and is typically complete within 12 hours. google.compatsnap.com The milder conditions and shorter reaction time make this a more efficient and safer alternative for large-scale production. google.com
Palladium-Catalyzed Cross-Coupling:
For structurally related compounds like ethyl 3-(2-aminopyridin-3-yl)acrylate, palladium-catalyzed reactions such as the Heck coupling are employed. These reactions typically use palladium catalysts like Pd(OAc)₂ or Pd(PPh₃)₄ in solvents such as DMF or THF at temperatures of 80–100°C. This highlights the diversity of catalytic systems available for this class of compounds.
Comparative Data of Synthetic Methodologies
The following interactive table provides a detailed comparison of the reaction parameters for the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate using different catalytic systems.
| Parameter | Trifluoromethanesulfonic Acid Method | Acetic Acid Method |
| Catalyst | Trifluoromethanesulfonic acid | Glacial Acetic Acid |
| Reactants | 2-Aminopyridine, Ethyl acrylate | 2-Aminopyridine, Ethyl acrylate |
| Solvent | Anhydrous Ethanol | None specified (neat) |
| Temperature | 120-160°C | 80°C (internal), 85°C (external) |
| Reaction Time | 16-20 hours | ~12 hours |
| Atmosphere | Nitrogen | Not specified, likely inert |
| Reference | chemicalbook.compatsnap.comgoogle.com | google.compatsnap.com |
Research Findings on Reaction Kinetics and Temperature
The kinetics of these reactions are intrinsically linked to the chosen temperature and catalyst. The trifluoromethanesulfonic acid-catalyzed reaction requires a significantly higher energy input (higher temperature) to proceed at a reasonable rate, which is reflected in the longer reaction times. patsnap.comgoogle.com The extended reaction duration of 16-20 hours suggests a slower reaction kinetic profile under these conditions.
Conversely, the acetic acid-catalyzed method demonstrates more favorable kinetics, achieving completion in approximately 12 hours at a much lower temperature. google.compatsnap.com This indicates that acetic acid is a more efficient catalyst for this specific transformation under milder conditions. The use of high-performance liquid chromatography (HPLC) to monitor the reaction's progress in the acetic acid method allows for precise determination of the reaction endpoint, ensuring optimal yield and purity. google.com
Chemical Reactivity and Transformation Pathways of Ethyl 3 Amino 3 Pyridin 2 Yl Acrylate
Electrophilic and Nucleophilic Reaction Profiles of the Acrylate (B77674) Moiety
The acrylate moiety in Ethyl 3-amino-3-(pyridin-2-yl)acrylate is electronically modified by the presence of the amino group at the β-position. In typical acrylates, the β-carbon is electrophilic and susceptible to nucleophilic attack (Michael addition). However, in this enamine system, the lone pair of electrons on the nitrogen atom delocalizes through the C=C double bond to the carbonyl group of the ester.
This conjugation significantly increases the electron density at the α-carbon, rendering it nucleophilic and prone to reaction with electrophiles. The β-carbon, conversely, becomes less electrophilic. The reactivity profile is thus dominated by the nucleophilic character of the α-carbon and the primary amino group. β-Enamino esters are known to be versatile intermediates for the synthesis of various nitrogen-containing compounds. mdpi.com
Reactivity of the Amino and Pyridine (B92270) Nitrogen Centers
The molecule possesses two nitrogen atoms: the pyridine ring nitrogen and the exocyclic primary amino group. Both are potential sites for chemical reactions, exhibiting distinct reactivity based on their electronic and steric environments.
Oxidation Reactions and Pyridine Oxide Formation
The pyridine nitrogen is basic and can be oxidized to the corresponding pyridine-N-oxide using standard oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation can alter the reactivity of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitutions.
Furthermore, the enamine functionality itself is susceptible to oxidation. Studies on analogous β-enamino esters have shown that electrochemical, iodine-mediated oxidation can lead to the formation of 2H-azirine-2-carboxylates. nih.govresearchgate.net This reaction proceeds via an initial attack of an iodonium (B1229267) ion (I+) on the enamine, followed by intramolecular cyclization. nih.gov This suggests a potential pathway for the title compound to be converted into a novel azirine derivative, a valuable synthetic intermediate. nih.govresearchgate.net
Reduction Reactions Leading to Saturated Ester Derivatives
The carbon-carbon double bond of the enamine system can be selectively reduced to afford the corresponding saturated β-amino ester, Ethyl 3-amino-3-(pyridin-2-yl)propanoate. This transformation is a common strategy in the synthesis of β-amino acids and their derivatives. acgpubs.org Several methods are applicable for the reduction of enamino esters, with the choice of reagent influencing the stereochemical outcome in chiral systems. analis.com.my
Commonly employed methods include catalytic hydrogenation and chemical reduction using hydride reagents. Acid-catalyzed reduction using sodium cyanoborohydride (NaBH₃CN) is a particularly mild and effective method for this purpose. analis.com.my
Table 1: General Reagents for the Reduction of β-Enamino Esters
| Reduction Method | Reagent(s) | General Applicability |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Effective for reducing the C=C bond. acgpubs.org |
| Chemical Reduction | Sodium Cyanoborohydride (NaBH₃CN) / Acid | Mild and selective reduction of the enamine double bond. analis.com.my |
Substitution Reactions and their Strategic Utility in Diversification
The nucleophilic character of the primary amino group allows for various substitution reactions, providing a direct route to derivatization. Reaction with electrophiles such as alkyl halides or acid chlorides leads to N-alkylated and N-acylated products, respectively. ncert.nic.in Acylation, in particular, is a key step in preparing precursors for intramolecular cyclization reactions. The reaction of primary amines with acid chlorides or anhydrides is a fundamental transformation that produces amides. ncert.nic.in
Investigations into Intramolecular Cyclizations and Rearrangement Pathways
The multifunctional nature of this compound makes it an excellent substrate for synthesizing heterocyclic systems via intramolecular cyclization. β-Enamino esters are well-documented precursors for a variety of heterocycles, including pyridinones, pyrazolones, and pyrimidines. mdpi.comchemicalpapers.comnih.govrsc.org
Potential cyclization pathways for the title compound include:
Reaction with hydrazines: Condensation with hydrazine (B178648) or substituted hydrazines could lead to the formation of pyrazolone (B3327878) derivatives. nih.gov
Reaction with active methylene (B1212753) compounds: Treatment with reagents like malononitrile (B47326) or acetylacetone (B45752) can be used to construct fused pyridinone or pyranopyridine ring systems. chemicalpapers.comnih.gov
Fused-ring synthesis: The proximate arrangement of the pyridine nitrogen and the enamine functionality allows for reactions with bifunctional electrophiles to construct fused bicyclic systems, such as imidazo[1,2-a]pyridines.
These cyclization strategies highlight the utility of this compound as a scaffold for generating molecular diversity.
Elucidation of Substrate Scope and Limitations under Varied Reaction Conditions
While specific studies detailing the substrate scope for reactions involving this compound are not widely available, general limitations observed for β-enamino esters can be inferred.
For instance, in the iodine-mediated oxidation to azirines, the reaction is often limited to substrates bearing an aromatic or electron-withdrawing group at the β-position and may fail for certain substituted enamines. nih.gov Similarly, the success of cyclization reactions is highly dependent on the specific reaction partners and conditions. For example, attempts to convert some N-aryl β-enamino esters into pyrrolidinones via reaction with chloroacetonitrile (B46850) have been unsuccessful. nih.gov The reactivity can be finely tuned by the substituents on the pyridine ring, the nature of the ester group, and the reaction conditions employed, but each new transformation requires specific empirical investigation to determine its scope and limitations.
Role As a Versatile Building Block in Complex Organic Synthesis
Strategic Application in the Construction of Diverse Heterocyclic Systems Incorporating Pyridine (B92270) and Acrylate (B77674) Architectures
Ethyl 3-amino-3-(pyridin-2-yl)acrylate serves as a crucial building block for synthesizing a variety of more complex organic molecules, particularly heterocyclic compounds. smolecule.com The inherent reactivity of its distinct functional groups—the nucleophilic amino group, the electrophilic acrylate system, and the heterocyclic pyridine ring—can be strategically exploited to construct diverse molecular frameworks.
The compound's structure allows it to participate in numerous chemical reactions:
Oxidation: The pyridine nitrogen can be oxidized to produce the corresponding pyridine oxides.
Reduction: The acrylate double bond or the pyridine ring can be selectively reduced to form different saturated or partially saturated derivatives.
Substitution: The amino group is a key site for substitution reactions, and the acrylate moiety can also engage with various reagents.
The amino group at the 2-position of the pyridine ring enhances the molecule's nucleophilicity, making it a versatile intermediate for creating fused heterocyclic systems. These reactions leverage the existing pyridine and acrylate structures to forge new rings, leading to polycyclic molecules with potential applications in medicinal chemistry and material science.
Utilization in the Synthesis of Complex Nitrogen-Containing Scaffolds via C-H Bond Activation Methodologies
The direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds is an emerging and powerful tool in organic synthesis for creating complex molecules efficiently. psu.edu Activation of sp3 C-H bonds adjacent to nitrogen atoms in heterocycles is a particularly attractive strategy for building functionalized, nitrogen-containing scaffolds. psu.edu
For molecules like (E)-ethyl 3-(pyridin-2-yl)acrylate, transition metal catalysts such as ruthenium, palladium, and nickel have been investigated for C–H activation and cross-coupling strategies. smolecule.com A notable example is the Ruthenium-catalyzed C–H functionalization, which enables the direct arylation of the acrylate ester with the pyridine derivative. smolecule.com A representative protocol for this type of transformation involves using a ruthenium(II) complex, such as dichloro(p-cymene)ruthenium(II) dimer, in the presence of a base like potassium acetate (B1210297). smolecule.com Such methods provide a direct route to append aryl groups to the molecule, significantly increasing its complexity and providing access to novel nitrogen-containing scaffolds without the need for pre-functionalized starting materials. The development of these methodologies highlights a modern approach to constructing intricate molecular architectures from readily available precursors. nih.gov
Significance as a Precursor in the Synthesis of Pharmaceutically Relevant Intermediates (e.g., Precursors to Dabigatran Etexilate)
One of the most critical applications of this compound and its isomer, ethyl 3-(pyridin-2-ylamino)propanoate, is their role as key starting materials in the synthesis of the oral anticoagulant drug, Dabigatran Etexilate. researchgate.netpatsnap.com The synthesis of this pharmaceutical agent is a multi-step process where the pyridine-acrylate scaffold serves as a foundational piece.
A common synthetic route begins with the Michael addition reaction between 2-aminopyridine (B139424) and ethyl acrylate to produce ethyl 3-(pyridin-2-ylamino)propanoate. ciac.jl.cn This intermediate is then coupled with an activated form of 4-(methylamino)-3-nitrobenzoic acid. researchgate.netnewdrugapprovals.org This step typically involves converting the benzoic acid to its acid chloride, followed by an amidation reaction to yield a nitro-containing precursor. newdrugapprovals.org
The subsequent chemical transformation is the reduction of the nitro group to an amino group, creating the crucial diamine intermediate: ethyl 3-[3-amino-4-(methylamino)benzoylamino]propanoate. researchgate.netnewdrugapprovals.org This molecule is a central building block that undergoes further elaboration. It is reacted with fragments like 2-(4-cyanophenylamino)acetic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). newdrugapprovals.org This is followed by a cyclization step to form the core benzimidazole (B57391) ring structure of Dabigatran. researchgate.netciac.jl.cn The final steps involve converting the cyano group to an amidine and subsequent acylation to attach the hexyl ester side chain, completing the synthesis of the Dabigatran Etexilate prodrug.
Table 1: Simplified Synthesis Pathway to a Key Dabigatran Intermediate
| Step | Reactant 1 | Reactant 2 | Key Product | Reaction Type |
|---|---|---|---|---|
| 1 | 2-Aminopyridine | Ethyl acrylate | Ethyl 3-(pyridin-2-ylamino)propanoate | Michael Addition |
| 2 | Ethyl 3-(pyridin-2-ylamino)propanoate | 4-(Methylamino)-3-nitrobenzoyl chloride | Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate | Amidation |
| 3 | Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate | Reducing Agent (e.g., Pd/C, H₂) | Ethyl 3-((3-amino-4-(methylamino)benzoyl)(pyridin-2-yl)amino)propanoate | Nitro Reduction |
Development of Functionalization Strategies for Expanding Structural Diversity and Complexity
The development of functionalization strategies for this compound is centered on leveraging its multiple reactive sites to generate a wide array of derivatives. The primary amino group, the conjugated acrylate system, and the pyridine ring each offer distinct opportunities for chemical modification. sigmaaldrich.com
The amino and acrylate functionalities are particularly useful for building molecular complexity. For instance, the acrylate moiety allows the compound to act as a monomer in polymerization reactions, leading to the synthesis of functional polymers. smolecule.com These polymers can be designed to have specific properties for use as advanced materials, including adhesives, coatings, and biomedical devices. smolecule.com
Furthermore, the synthesis of the molecule itself can be altered to introduce diversity. By using substituted 2-aminopyridines or different acrylate esters in the initial reaction, a library of analogs can be created. This approach allows for the systematic modification of the compound's properties. The multi-step synthesis of Dabigatran Etexilate is a prime example of an extensive functionalization strategy, where the initial simple scaffold is methodically built upon to create a highly complex and functional pharmaceutical agent. researchgate.netnewdrugapprovals.org These strategies are crucial for drug discovery and material science, enabling the exploration of structure-activity relationships and the development of novel compounds with tailored functions.
Table of Compounds
| Compound Name | Abbreviation / Role |
|---|---|
| This compound | Title Compound |
| Ethyl 3-(pyridin-2-ylamino)propanoate | Isomer, Key Intermediate |
| Dabigatran Etexilate | Final Pharmaceutical Product |
| 2-Aminopyridine | Starting Material |
| Ethyl acrylate | Starting Material |
| 4-(Methylamino)-3-nitrobenzoic acid | Intermediate |
| Ethyl 3-((3-amino-4-(methylamino)benzoyl)(pyridin-2-yl)amino)propanoate | Key Diamine Intermediate |
| 2-(4-Cyanophenylamino)acetic acid | Intermediate |
| N,N'-Carbonyldiimidazole | Coupling Agent |
Academic Investigations into Medicinal Chemistry Applications and Structure Activity Relationships
Rational Design and Synthesis of Novel Derivatives and Analogs for Biological Interrogation
The rational design of derivatives based on the Ethyl 3-amino-3-(pyridin-2-yl)acrylate scaffold is a cornerstone of its exploration. The synthesis process is adaptable, allowing for the introduction of a wide array of functional groups to probe biological activity. General synthetic routes often involve condensation or cross-coupling reactions. For instance, the core structure can be synthesized via methods like the Heck coupling or condensation of precursors such as 2-aminopyridine-3-carbaldehyde with ethyl acrylate (B77674) under palladium catalysis. A common strategy involves the use of pre-functionalized starting materials, such as brominated pyridines, to facilitate Suzuki-Miyaura cross-coupling reactions, yielding analogs with substituents at specific positions.
Other synthetic approaches for related pyridine (B92270) derivatives include the cyclization of chalcone (B49325) intermediates with various reagents like cyanoacetamide or 3-cyanoacetyl indole. nih.gov Furthermore, multicomponent reactions, such as the condensation of malononitrile (B47326), an aldehyde, and hydrogen sulfide, can produce highly substituted 3,5-dicyanopyridine intermediates, which serve as precursors for bicyclic analogs like thieno[2,3-b]pyridines. nih.gov These varied synthetic strategies provide a robust platform for creating a library of analogs for biological screening.
The nature and position of substituents on the pyridine ring and the acrylate moiety profoundly influence the molecule's reactivity and the pathways available for creating derivatives. The presence of electron-withdrawing or electron-donating groups alters the electron density of the pyridine ring and the reactivity of the amino and ester functional groups.
For example, in the synthesis of substituted thieno[2,3-b]pyridines, the presence of an electron-withdrawing substituent on furan (B31954) and benzene (B151609) rings attached to the core structure enhances the acidity of an adjacent methylene (B1212753) (CH2) group, facilitating Thorpe-Ziegler isomerization under basic conditions to form the final bicyclic product. mdpi.com The reaction conditions themselves are critical; acetylation of a related 3-aminothieno[2,3-b]pyridine at room temperature yields a mono-acetylated amide, while heating the same amine in acetic anhydride (B1165640) leads to a di-acetylated imide as the predominant product. mdpi.com This demonstrates that both the electronic nature of the substituents and the specific reaction conditions can be manipulated to direct the synthesis toward desired derivatives.
Table 1: Selected Synthetic Pathways for Pyridine-Containing Scaffolds
| Starting Materials | Reaction Type | Product Class | Key Conditions | Ref |
|---|---|---|---|---|
| 2-Aminopyridine-3-carbaldehyde, Ethyl acrylate | Condensation/Heck Coupling | Pyridyl Acrylate | Palladium Catalyst, 80–100°C | |
| Chalcone, 3-Cyanoacetyl indole | Cyclization | Pyridine derivative | Basic conditions | nih.gov |
| Malononitrile, Aldehyde, H₂S | Multicomponent Condensation | 3,5-Dicyanopyridine | Trimethylamine catalyst | nih.gov |
| 3-Aminothieno[2,3-b]pyridine, Acetic Anhydride | Acylation | N-Acetyl/Diacetyl derivative | Room Temp vs. Heat | mdpi.com |
Mechanistic Probes for Understanding Molecular Target Interactions at the Cellular and Subcellular Levels
Derivatives of this compound serve as valuable mechanistic probes due to their ability to interact with various biological targets. The core structure, featuring an amino group and an acrylate moiety, can bind to the active sites of enzymes and receptors, thereby modulating their activity. In vitro studies have shown that certain analogs can induce apoptosis in cancer cells, suggesting interaction with pathways controlling cell death.
A significant area of investigation has been the role of these analogs as enzyme inhibitors. By systematically modifying the parent structure, researchers have developed potent and selective inhibitors for several key enzymes implicated in disease.
Protein Kinases: Analogs have been evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, including the T790M mutant which is associated with drug resistance. nih.gov Other related structures have been explored as inhibitors of PIM-1 kinase and Extracellular signal-regulated kinases (ERK1/2), which are involved in cancer cell proliferation and survival. nih.govresearchgate.netnih.gov
Monoamine Oxidase (MAO): In analogous systems like N,3-diphenylprop-2-enamides, derivatives have been identified as reversible and selective inhibitors of MAO-B, an enzyme involved in the metabolism of neurotransmitters and a target for neurodegenerative diseases. nih.gov
Phosphodiesterases (PDEs): Certain 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles, which are structurally related, exhibit selective inhibition of PDE3A, an enzyme crucial in cardiovascular function. nih.gov
Cyclooxygenase (COX): Heterocyclic derivatives incorporating a pyridine moiety have been synthesized and evaluated as inhibitors of COX-2, a key enzyme in the inflammatory pathway. mdpi.com
Beyond enzyme inhibition, these compounds have been studied for their ability to modulate receptor function. Thieno[2,3-b]pyridine derivatives, for example, have been investigated as potential ligands for adenosine (B11128) A1 receptors, which are implicated in seizure suppression. nih.gov In other systems, analogs of the neuropeptide Pro-Leu-Gly-NH2 (PLG) have been shown to modulate dopamine (B1211576) receptors by enhancing the binding of dopamine agonists, demonstrating the principle of allosteric modulation. nih.gov
Table 2: Biological Targets of this compound Analogs and Related Systems
| Target Class | Specific Target | Observed Effect | Analog System | Ref |
|---|---|---|---|---|
| Enzyme | EGFR Kinase | Inhibition | Pyridine derivatives | nih.gov |
| Enzyme | MAO-B | Selective Inhibition | N,3-diphenylprop-2-enamide | nih.gov |
| Enzyme | PDE3A | Selective Inhibition | 4,6-diaryl-2-iminopyridine | nih.gov |
| Enzyme | ERK1/2 | Substrate-Specific Inhibition | Thiazolidinedione analogs | researchgate.netnih.gov |
| Receptor | Adenosine A1 | Ligand Binding | Thieno[2,3-b]pyridines | nih.gov |
| Receptor | Dopamine Receptors | Allosteric Modulation | PLG analogues | nih.gov |
Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Analogs to Delineate Key Pharmacophoric Elements
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds and identifying the key molecular features—the pharmacophore—responsible for biological activity. For analogs of this compound, SAR studies have provided clear insights into the structural requirements for potent and selective biological effects.
A study on thiazolidinedione-based ERK1/2 inhibitors, which share structural motifs, revealed that the primary amino group was essential for activity; its conversion to a dimethylamine (B145610) derivative abolished inhibitory function. researchgate.net The same research demonstrated that moving an ethoxy substituent on a phenyl ring from the para- (4-) position to the ortho- (2-) position significantly enhanced the compound's ability to inhibit cell proliferation and induce apoptosis. researchgate.netnih.gov
In the development of MAO-B inhibitors based on an N,3-diphenylprop-2-enamide scaffold, SAR analysis concluded that halogen substitutions (e.g., chloro, bromo) on the N-phenyl ring and the addition of hydroxyl or nitrile groups to the C3-phenyl ring were key modifications that enhanced binding affinity and selectivity for MAO-B. nih.gov For PDE3 inhibitors, studies found that electronic and steric effects were critical for enzyme inhibition, whereas hydrogen-bonding capability was more important for anticancer activity, indicating that different pharmacophoric elements can be responsible for different biological outcomes even within the same series of compounds. nih.gov
Table 3: Illustrative SAR Findings for Related Analog Systems
| Compound Series | Structural Modification | Impact on Activity | Target | Ref |
|---|---|---|---|---|
| Thiazolidinedione Analogs | Shift ethoxy from 4- to 2-position | Improved inhibition & apoptosis | ERK1/2 | researchgate.netnih.gov |
| Thiazolidinedione Analogs | Convert primary amine to dimethylamine | Abolished activity | ERK1/2 | researchgate.net |
| N,3-diphenylprop-2-enamides | Halogen on N-phenyl ring | Enhanced MAO-B affinity | MAO-B | nih.gov |
| N,3-diphenylprop-2-enamides | 4-OH on C3-phenyl ring | Enhanced MAO-B affinity | MAO-B | nih.gov |
| 4,6-Diaryl-2-iminopyridines | Bromophenyl & Ethoxyphenyl groups | Strongest PDE3 inhibition | PDE3A | nih.gov |
Application of Computational Approaches in Drug Design for Analogous Systems (Focus on methodology and insights)
Computational chemistry has become an indispensable tool in modern drug discovery, providing insights that guide the rational design and optimization of new drug candidates. For systems analogous to this compound, a variety of computational methods are employed.
Molecular docking is a primary technique used to predict how a ligand binds to the active site of a protein. Programs like AutoDock are used to simulate the binding orientation and affinity of novel derivatives to their targets, such as E. coli biotin (B1667282) carboxylase or human MAO-B. nih.gov These simulations can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking studies helped identify hydrophobic pockets in a target that could accommodate halogen substituents, explaining the increased potency of certain analogs. They have also been used to predict binding modes at the colchicine-binding site of tubulin for acrylate derivatives and at the active site of the COX-2 enzyme for pyridine-containing heterocycles. mdpi.comresearchgate.net
Beyond simple docking, these studies can rationalize observed biological activity. For instance, an in silico docking experiment suggested the potential involvement of PIM-1 kinase as an alternative target for a series of pyridine derivatives, explaining their tumor cell growth inhibitory activity which did not correlate with their PDE3 inhibition. nih.gov Furthermore, computational workflows often include in silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which helps to evaluate the drug-likeness of designed compounds early in the discovery process. nih.gov
Table 4: Computational Methods and Insights for Analogous Systems
| Computational Method | Software/Tool | Biological Target | Insights Gained | Ref |
|---|---|---|---|---|
| Molecular Docking | AutoDock Vina | Various enzymes | Identification of hydrophobic pockets | |
| Molecular Docking | Auto Dock v4.2 | E-coli biotin carboxylase | Investigation of inhibitory impact | |
| Molecular Docking | Not Specified | PIM-1 Kinase | Rationalization of off-target activity | nih.gov |
| Molecular Docking | Not Specified | Tubulin (Colchicine site) | Understanding ligand-protein interactions | researchgate.net |
| In silico ADME Prediction | Not Specified | Not Applicable | Evaluation of drug-likeness | nih.gov |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties
No published DFT studies were found specifically for Ethyl 3-amino-3-(pyridin-2-yl)acrylate. As a result, information regarding its optimized molecular structure and electronic properties derived from this method is not available.
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps
Specific calculations for the HOMO-LUMO energy gap of this compound have not been reported in the searched literature. This data is crucial for understanding the molecule's kinetic stability and chemical reactivity.
Mapping of Molecular Electrostatic Potential (MEP) Surfaces
There are no available studies that map the Molecular Electrostatic Potential (MEP) surface for this compound. An MEP analysis would identify the electrophilic and nucleophilic sites, offering insights into its reactive behavior.
Detailed Vibrational Spectral Analysis, including Potential Energy Distribution (PED)
A detailed vibrational analysis with Potential Energy Distribution (PED) assignments for this compound is not available. Such an analysis would require computational frequency calculations to assign theoretical vibrational modes to experimental IR and Raman spectra.
Characterization of Intermolecular Interactions using Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Approaches
No literature detailing NBO or AIM analyses for this compound was found. These studies are necessary to characterize intramolecular and intermolecular interactions, such as hydrogen bonding and charge transfer.
Mechanistic Elucidation through Advanced Computational Simulations
Reaction Pathway Analysis and Transition State Modeling for Complex Transformations
Computational simulations detailing reaction pathways and transition state models for transformations involving this compound are not present in the available literature.
Investigation of Solvent Effects on Reaction Mechanisms via Continuum Solvation Models
No specific studies were identified that investigate the solvent effects on the reaction mechanisms of this compound using continuum solvation models. Research on related aminopyridines has explored solvent effects on molecular interactions, but these findings cannot be directly extrapolated to the title compound. acs.org
Spectroscopic Techniques for Mechanistic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of Ethyl 3-amino-3-(pyridin-2-yl)acrylate. It is instrumental in confirming the compound's structure, elucidating reaction mechanisms, and monitoring reaction progress in real-time. The IUPAC name for this compound is ethyl (Z)-3-amino-3-(pyridin-2-yl)acrylate, indicating a specific stereochemistry about the C=C double bond which is a key feature for NMR analysis. achemblock.com
In-situ NMR spectroscopy allows for the real-time observation of chemical reactions directly within the NMR spectrometer. This method is exceptionally powerful for studying the kinetics of the formation of this compound. The synthesis typically involves a Michael-type addition of an amine to an activated alkyne or the reaction between 2-aminopyridine (B139424) and an ethyl acrylate (B77674) derivative. google.comwikipedia.org
By monitoring the reaction mixture over time, the disappearance of reactant signals and the appearance of product signals can be quantified. For instance, in the synthesis from 2-aminopyridine and ethyl propiolate, one could track the consumption of the acetylenic proton of the propiolate and the aromatic protons of 2-aminopyridine, while simultaneously observing the emergence of the vinylic protons and the distinct ethyl group signals of the final enamine product. lew.ro This allows for the determination of reaction rates, the identification of transient intermediates, and the optimization of reaction conditions such as temperature and catalyst loading. nih.govchemrxiv.org Studies on similar reactions, such as the formation of carboxybetaines from pyridine (B92270) compounds and acrylic acid, have successfully used ¹H-NMR to identify stable ion pair intermediates and measure addition rate constants, demonstrating the feasibility of this approach. lew.ro
To unambiguously determine reaction pathways, isotopic labeling studies are employed. Using a ¹³C-labeled ethyl acrylate derivative, for example, allows for the precise tracking of the carbon backbone during the reaction. nih.gov For instance, if the reaction proceeds via a conjugate addition mechanism, the ¹³C label would be expected at a specific position in the final product, which can be confirmed by ¹³C NMR.
Crossover experiments can further clarify intermolecular versus intramolecular processes. Furthermore, ¹⁵N labeling of the 2-aminopyridine reactant can provide invaluable information. nih.gov ¹⁵N NMR can help in studying the enamine-imine tautomerism, which is a known phenomenon in related systems. researchgate.net By analyzing the ¹H-¹⁵N coupling constants and chemical shifts, the predominant tautomeric form in solution can be identified, and the electronic structure of the nitrogen environment can be detailed. nih.gov Such studies are crucial for understanding the fundamental reactivity and stability of the enamine product.
The definitive structural confirmation of this compound is achieved through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. researchgate.net
¹H NMR: The proton spectrum provides information on the chemical environment of all protons. Key signals include the ethyl group (a quartet and a triplet), the vinylic proton, the amino group protons (often broad), and the four distinct protons of the pyridine ring.
¹³C NMR: The carbon spectrum shows signals for each unique carbon atom, including the ester carbonyl, the two vinylic carbons, the carbons of the ethyl group, and the five carbons of the pyridine ring.
2D NMR:
COSY (Correlation Spectroscopy) establishes proton-proton couplings within the same spin system, for example, connecting the protons of the ethyl group and adjacent protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.
The expected chemical shifts, based on analogous structures, are summarized in the table below. nih.govgoogle.comchemicalbook.com
| Atom | Technique | Expected Chemical Shift (ppm) | Description |
| Ethyl-CH₃ | ¹H NMR | ~1.2-1.4 (t) | Triplet, coupled to methylene (B1212753) protons. |
| Ethyl-CH₂ | ¹H NMR | ~4.1-4.3 (q) | Quartet, coupled to methyl protons. |
| Vinylic-CH | ¹H NMR | ~5.0-5.5 (s) | Singlet, on the β-carbon. |
| Amino-NH₂ | ¹H NMR | ~7.0-9.0 (br s) | Broad singlet, chemical shift is concentration and solvent dependent. |
| Pyridine-H | ¹H NMR | ~6.5-8.5 (m) | Multiple signals in the aromatic region. |
| Ethyl-CH₃ | ¹³C NMR | ~14-15 | |
| Ethyl-CH₂ | ¹³C NMR | ~59-61 | |
| Vinylic-Cβ | ¹³C NMR | ~90-95 | Carbon bearing the vinylic proton. |
| Vinylic-Cα | ¹³C NMR | ~155-160 | Carbon attached to the pyridine ring and amino group. |
| Pyridine-C | ¹³C NMR | ~110-150 | Five distinct signals for the pyridine ring carbons. |
| Carbonyl-C=O | ¹³C NMR | ~168-172 | Ester carbonyl carbon. |
High-Resolution Mass Spectrometry (HR-MS) for Precise Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HR-MS) is essential for confirming the elemental composition of this compound. It measures the mass-to-charge ratio (m/z) with very high precision, allowing the molecular formula to be determined. For the molecular formula C₁₀H₁₂N₂O₂, the calculated monoisotopic mass is 192.0900 Da. HR-MS can verify this value experimentally, providing strong evidence for the compound's identity. sigmaaldrich.com
In addition to precise mass measurement, MS analysis, particularly with electron ionization (EI-MS), provides structural information through fragmentation patterns. libretexts.org The fragmentation of this compound is expected to follow pathways characteristic of esters, amines, and pyridines. rsc.org
Key expected fragmentation pathways include:
Loss of the ethoxy group (-•OCH₂CH₃): Cleavage of the ester C-O bond, leading to an acylium ion.
Loss of ethylene (B1197577): A McLafferty rearrangement can occur in the ethyl ester, leading to the loss of C₂H₄.
Cleavage of the pyridine ring: Characteristic fragmentation of the pyridine nucleus.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the amino group. libretexts.org
A table of potential fragments and their corresponding m/z values is presented below.
| Fragment Ion | Proposed Structure | m/z (Nominal) | Fragmentation Pathway |
| [M-C₂H₅O]⁺ | [C₈H₇N₂O]⁺ | 147 | Loss of ethoxy radical from the ester. |
| [M-C₂H₄]⁺ | [C₈H₈N₂O₂]⁺˙ | 164 | McLafferty rearrangement. |
| [C₅H₄N]⁺ | Pyridyl cation | 78 | Cleavage of the bond connecting the pyridine ring to the acrylate moiety. |
| [M-NH₂]⁺ | [C₁₀H₁₀O₂]⁺ | 162 | Loss of the amino group. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Detailed Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are used to identify the functional groups present in this compound.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions. Key characteristic absorption bands for this compound would include:
N-H stretching: A broad band or a pair of bands around 3300-3500 cm⁻¹ for the primary amine.
C-H stretching: Signals just below 3000 cm⁻¹ for the sp³ C-H bonds of the ethyl group and just above 3000 cm⁻¹ for the sp² C-H bonds of the pyridine ring and the vinyl group.
C=O stretching: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the conjugated ester carbonyl group.
C=C and C=N stretching: Medium to strong bands in the 1550-1650 cm⁻¹ region, corresponding to the vinyl C=C bond and the pyridine ring vibrations.
Raman Spectroscopy: Raman spectroscopy provides information on vibrations that cause a change in the polarizability of the molecule. It is particularly useful for observing symmetric, non-polar bonds. For this compound, Raman would be especially sensitive to:
C=C stretching: The conjugated C=C bond should give a strong Raman signal.
Pyridine ring breathing modes: The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum.
Together, IR and Raman provide a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups. nih.gov
| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretch | IR | 3300 - 3500 |
| Alkyl (C-H) | Stretch | IR | 2850 - 2960 |
| Ester (C=O) | Stretch | IR | 1680 - 1710 |
| Alkene (C=C) | Stretch | IR, Raman | 1600 - 1650 |
| Pyridine Ring | Skeletal Vibrations | IR, Raman | 1400 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. This compound contains a conjugated system, making it a chromophore that absorbs light in the UV or visible region. The structure features an amino group (an electron-donating auxochrome) and a pyridine ring conjugated with a C=C double bond and a carbonyl group. mdpi.com
This extended π-system results in a low-energy π → π* electronic transition. libretexts.org The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation and the solvent polarity. rsc.org For conjugated enamines, strong absorption is typically observed. askfilo.comresearchgate.net Studies on similar pyridyl acrylate systems show strong absorption bands, with λ_max values influenced by the substitution pattern on the pyridine ring. nih.gov The presence of the electron-donating amino group and the electron-withdrawing ester group across the conjugated system can lead to significant intramolecular charge transfer (ICT) character in the excited state, which can be investigated by studying the compound's photophysical properties in solvents of varying polarity (solvatochromism). arxiv.org
Future Perspectives and Research Directions
Development of More Sustainable and Environmentally Benign Synthetic Methodologies
The future of synthesizing ethyl 3-amino-3-(pyridin-2-yl)acrylate and its analogs is intrinsically linked to the principles of green chemistry. novapublishers.com Current research emphasizes the need to move beyond traditional synthetic routes, which often involve harsh conditions and hazardous materials. acs.orgacgpubs.org Future efforts will likely focus on the following areas:
Microwave-Assisted and Ultrasound-Promoted Reactions: These techniques have already shown promise in accelerating the synthesis of pyridine (B92270) derivatives, offering advantages such as shorter reaction times, higher yields, and reduced energy consumption. acs.org Future research will likely refine these methods for the specific synthesis of this compound, optimizing parameters to maximize efficiency and minimize environmental impact.
Solvent-Free and Aqueous Synthesis: The development of solvent-free reaction conditions or the use of water as a benign solvent are key goals in green chemistry. acgpubs.orgresearchgate.netnih.gov Research into solid-state reactions or reactions in aqueous media for the synthesis of β-enaminones is an emerging area that could significantly reduce the reliance on volatile organic solvents. acgpubs.org
Novel Green Catalysts: The design of recyclable and environmentally friendly catalysts is a significant challenge and a major area for future research. acs.org This includes the exploration of biocatalysts, solid-supported catalysts, and earth-abundant metal catalysts to replace more toxic or expensive options. mdpi.com For instance, the use of polyphosphoric acid on silica (B1680970) gel (PPA-SiO2) has been shown to be an efficient and reusable catalyst for β-enaminone synthesis under solvent-free conditions. mdpi.com
| Synthetic Approach | Advantages | Future Research Focus |
| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, energy efficiency. acs.org | Optimization for specific synthesis of this compound. |
| Solvent-Free/Aqueous Synthesis | Reduced use of hazardous solvents, environmentally friendly. acgpubs.orgresearchgate.net | Development of robust methods for large-scale production. |
| Green Catalysts | Recyclable, reduced toxicity, lower cost. acs.orgmdpi.com | Discovery and application of novel biocatalysts and solid-supported catalysts. |
Exploration of Novel Catalytic Applications Beyond Traditional Organic Transformations
The unique electronic and structural features of this compound and related β-enaminones suggest their potential as more than just synthetic intermediates. A burgeoning area of research is their application as catalysts themselves or as ligands in catalytic systems.
Future research is anticipated to explore:
Asymmetric Organocatalysis: Chiral β-enaminones have the potential to act as organocatalysts in asymmetric reactions, a field of growing importance in pharmaceutical synthesis. mdpi.com The development of novel organocatalysts based on the enaminone scaffold could provide new routes to enantiomerically pure compounds. mdpi.com
Pincer Ligands and Metal Complexes: The pyridine and enaminone moieties can act as chelating ligands for metal centers, forming stable complexes with potential catalytic activity. researchgate.net Research into "pincer" type ligands, where a central aromatic ring is attached to two donor groups, is a promising avenue for developing novel catalysts for a variety of transformations.
Photoredox Catalysis: The photocatalytic generation of pyridyl radicals from stable pyridine derivatives has been demonstrated, opening up new avenues for carbon-carbon bond formation. nih.gov Future work could investigate the use of this compound in photoredox catalytic cycles for novel and selective functionalization reactions.
CO2 Utilization: Nickel(II) complexes featuring pyridine-chelated ligands have shown promise in the catalytic synthesis of acrylates from ethylene (B1197577) and carbon dioxide, a significant step towards carbon capture and utilization (CCU). wikipedia.org Further development of catalysts based on the pyridinyl acrylate (B77674) structure could lead to more efficient and sustainable industrial processes. nih.gov
Advanced Functionalization Strategies for Emerging Materials Science Applications
The inherent properties of the pyridine and acrylate functionalities make these compounds attractive building blocks for advanced materials. Future research in this area will likely focus on creating materials with tailored optical, electronic, and mechanical properties.
Key future directions include:
Functional Polymers and Hydrogels: Pyridine acrylates can be polymerized to create functional polymers with applications in drug delivery, tissue engineering, and as responsive materials. mdpi.comupenn.edu The ability to tune the properties of these polymers by modifying the pyridine and acrylate components is a key advantage that will be further explored. Future work will likely focus on creating biocompatible and biodegradable polymers for biomedical applications. mdpi.com
Organic Electronics: The conjugated π-system of this compound suggests potential applications in organic electronics. Research into the synthesis of novel derivatives with extended conjugation could lead to the development of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Stimuli-Responsive Materials: The pyridine nitrogen can be protonated or coordinated to metal ions, leading to changes in the electronic and physical properties of the molecule. This feature can be exploited to create materials that respond to changes in pH, temperature, or the presence of specific analytes.
Deeper Mechanistic Understanding of Complex Intramolecular and Intermolecular Transformations
A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. While many reactions involving β-enaminones and pyridine acrylates are known, a detailed mechanistic understanding is often lacking. wikipedia.org
Future research will likely involve:
Computational and Spectroscopic Studies: The use of computational methods, such as density functional theory (DFT), can provide valuable insights into reaction pathways, transition states, and the factors that control selectivity. oup.com Combining computational studies with advanced spectroscopic techniques, such as time-resolved spectroscopy, can provide a detailed picture of reaction dynamics. researchgate.net
Elucidation of Reaction Intermediates: The direct observation and characterization of transient intermediates are key to understanding complex reaction mechanisms. researchgate.net The development of new analytical techniques will be crucial for trapping and studying these short-lived species.
Unraveling Unconventional Reactivity: Recent studies have revealed novel reactivity patterns for enaminones, including their participation in intramolecular cyclizations and redox-active transformations under mild conditions. researchgate.netnih.gov Future investigations will aim to understand the underlying principles governing this reactivity, which could lead to the discovery of entirely new synthetic transformations. researchgate.net
Expanding the Scope of Related Biological Activity Investigations for Diverse Therapeutic Areas
The pyridine and β-enaminone scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds. researchgate.netnih.govrsc.org While the anticonvulsant and antimicrobial activities of some derivatives have been explored, the full therapeutic potential of this class of compounds remains largely untapped. researchgate.netresearchgate.net
Future research in this area will focus on:
Exploring New Therapeutic Targets: The structural diversity that can be achieved with the this compound scaffold makes it an ideal starting point for screening against a wide range of biological targets. researchgate.netresearchgate.net This includes targets relevant to cancer, inflammatory diseases, and neurodegenerative disorders. researchgate.netrsc.org
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure and investigation of the resulting changes in biological activity will be crucial for the development of potent and selective drug candidates. arxiv.org This will involve the synthesis and screening of large libraries of compounds to identify key structural features responsible for therapeutic effects.
Drug Repurposing and Combination Therapies: Investigating existing enaminone-containing compounds for new therapeutic applications is a promising strategy. Furthermore, exploring the use of these compounds in combination with other drugs could lead to synergistic effects and improved treatment outcomes.
De Novo Drug Design: The use of computational tools and artificial intelligence in drug discovery is rapidly advancing. These approaches can be used to design novel this compound derivatives with optimized binding affinity and pharmacokinetic properties for specific biological targets.
Q & A
Q. How can the crystal structure of Ethyl 3-amino-3-(pyridin-2-yl)acrylate be determined experimentally?
Methodological Answer: To determine the crystal structure:
Crystallization : Grow single crystals via slow evaporation in a solvent system (e.g., ethanol/water).
X-ray Diffraction : Collect intensity data using a diffractometer.
Structure Solution : Use direct methods in SHELXS or SHELXD for phase determination .
Refinement : Employ SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms can be added geometrically or located via difference maps .
Validation : Check for crystallographic inconsistencies (e.g., R-factor, residual electron density) using PLATON or CCDC tools.
Q. Key Considerations :
Q. What safety protocols should be followed when handling this compound?
Methodological Answer: While specific toxicity data for this compound may be limited, general acrylate precautions apply:
Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
Ventilation : Work in a fume hood to avoid inhalation of vapors (based on ethyl acrylate analogs) .
Dermal Exposure Mitigation : Minimize skin contact; acrylates are known sensitizers .
Waste Disposal : Follow institutional guidelines for acrylate derivatives.
Note : Ethyl acrylate is classified as a Group 2B carcinogen (IARC); derivatives may require similar caution pending further studies .
Q. What synthetic routes are available for pyridinyl acrylate derivatives?
Methodological Answer: Common strategies include:
Knoevenagel Condensation : React pyridinecarboxaldehyde derivatives with ethyl cyanoacetate or malonates under basic conditions (e.g., piperidine catalyst) .
Cross-Coupling : Suzuki-Miyaura coupling to introduce substituents on the pyridine ring before acrylate formation .
Heterocyclic Functionalization : Use precursors like 2-aminopyridines, as in , to form acrylate-linked heterocycles .
Q. Example Reaction Table :
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved during characterization?
Methodological Answer:
Multi-Technique Validation :
- NMR : Assign signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks.
- X-ray Crystallography : Confirm molecular geometry and tautomeric forms (e.g., enamine vs. imine) .
Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .
Dynamic Effects : Assess temperature-dependent NMR for conformational flexibility impacting spectral assignments.
Case Study : In , discrepancies in NOE correlations were resolved by coupling crystallographic data with variable-temperature NMR .
Q. How to design a mechanistic study for the synthesis of this compound?
Methodological Answer:
Isotopic Labeling : Use ¹³C-labeled ethyl propiolate to track carbon migration via NMR .
Kinetic Profiling : Monitor reaction intermediates by quenching aliquots at intervals and analyzing via LC-MS.
Computational Studies : Perform DFT calculations (e.g., Gaussian) to map transition states and identify rate-limiting steps.
Catalyst Screening : Test Brønsted/Lewis acids (e.g., ZnCl₂, p-TSA) to elucidate catalytic pathways.
Example : utilized isotopic labeling to confirm the intermediacy of aziridine derivatives in heterocycle formation .
Q. How can reaction conditions be optimized to improve yield and selectivity?
Methodological Answer:
DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst loading) systematically.
Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (EtOH, H₂O) solvents to stabilize intermediates.
Additive Effects : Introduce phase-transfer catalysts (e.g., TBAB) or microwave irradiation for accelerated kinetics.
Byproduct Analysis : Use GC-MS or HPLC to identify side products (e.g., dimerization) and adjust stoichiometry.
Case Study : In , bromine substituents on the pyridine ring required elevated temperatures (80–100°C) for complete conversion, while avoiding decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
